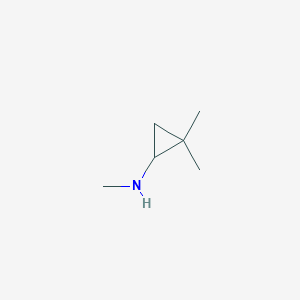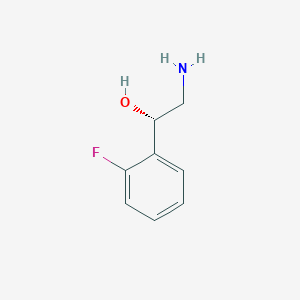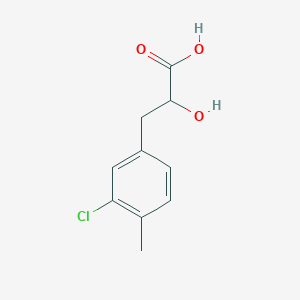![molecular formula C8H10N4S B15273795 2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a ligand for adenosine receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves multi-component reactions. One efficient method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under ultrasonic activation in isopropyl alcohol at 20°C . This method is environmentally benign and delivers high yields in a short reaction time.
Industrial Production Methods
Industrial production methods for this compound may involve microwave-promoted synthesis, which is highly efficient and environmentally friendly. This method uses catalysts such as SiO2–ZnBr2 and delivers the desired products in good yields (89–96%) in less than 6 minutes .
化学反応の分析
Types of Reactions
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
科学的研究の応用
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with adenosine receptors. It acts as an antagonist or inverse agonist at the A2A adenosine receptor, which is involved in various physiological processes, including cardiovascular and neurological functions . The binding of this compound to the receptor inhibits the production of cyclic AMP (cAMP), thereby modulating cellular responses.
類似化合物との比較
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their inhibitory activity against cyclin-dependent kinases (CDKs), these compounds are structurally related and have similar pharmacological profiles.
Uniqueness
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for adenosine receptors. This makes it a promising candidate for further research in medicinal chemistry and drug development.
特性
分子式 |
C8H10N4S |
|---|---|
分子量 |
194.26 g/mol |
IUPAC名 |
2-propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C8H10N4S/c1-2-3-5-12-6-7(9)10-4-11-8(6)13-5/h4H,2-3H2,1H3,(H2,9,10,11) |
InChIキー |
OFOYNBUKWHSELU-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=C(N=CN=C2S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



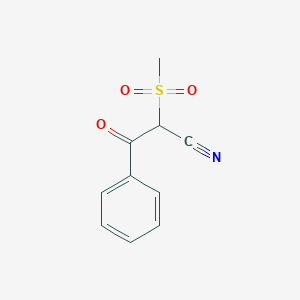
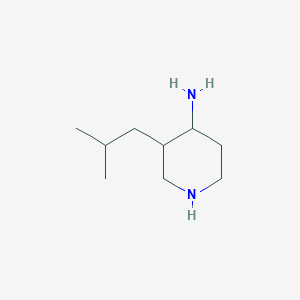
![(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)





![5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid](/img/structure/B15273782.png)
![Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid](/img/structure/B15273798.png)
